3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline core, substituted with chlorophenyl, fluorobenzyl, and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the pyrazole ring through cyclization reactions. The chlorophenyl, fluorobenzyl, and dimethoxy groups are then introduced via substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and mechanochemical synthesis can be employed to enhance efficiency and reduce waste. Optimization of reaction parameters and the use of green chemistry principles are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for imaging and detecting biomolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone
- 2-(2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone
- 3-(4-ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of substituents and the presence of both pyrazole and quinoline rings
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[(2-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O2/c1-31-22-11-18-21(12-23(22)32-2)30(13-16-5-3-4-6-20(16)27)14-19-24(28-29-25(18)19)15-7-9-17(26)10-8-15/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOZAZYGALFFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=CC=C4F)C5=CC=C(C=C5)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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